molecular formula C8H5ClF2O4S B2805856 Methyl 5-(chlorosulfonyl)-2,3-difluorobenzoate CAS No. 1247485-41-1

Methyl 5-(chlorosulfonyl)-2,3-difluorobenzoate

Cat. No. B2805856
CAS RN: 1247485-41-1
M. Wt: 270.63
InChI Key: HBMVYZJBPPMTEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-(chlorosulfonyl)-2,3-difluorobenzoate” likely belongs to the class of organic compounds known as benzoates. These are organic compounds containing a benzene ring which bears at least one carboxylate group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving sulfonyl chlorides and carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring substituted with a methyl ester group (-COOCH3), a chlorosulfonyl group (-SO2Cl), and two fluorine atoms. The exact structure would depend on the positions of these substituents on the benzene ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions typical of esters, sulfonyl chlorides, and halogenated hydrocarbons .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely exhibit the polar characteristics of esters and sulfonyl chlorides .

Scientific Research Applications

Pharmacological Research

In pharmacological research, compounds with similar functional groups to Methyl 5-(chlorosulfonyl)-2,3-difluorobenzoate are investigated for their potential medicinal properties. For example, the study of chlorogenic acid (CGA), a phenolic compound, highlights its role as a nutraceutical against metabolic syndrome, showcasing its antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities (Santana-Gálvez et al., 2017). This demonstrates the interest in compounds with specific functional groups for their health-promoting properties.

Environmental and Analytical Applications

Several studies focus on environmental contaminants and their analysis. For instance, research on the occurrence, fate, and behavior of parabens in aquatic environments reviews their presence and impact on water quality (Haman et al., 2015). Although not directly related to Methyl 5-(chlorosulfonyl)-2,3-difluorobenzoate, this underscores the importance of understanding the environmental impact of chemical compounds.

Chemical Synthesis and Industrial Applications

Compounds with chlorosulfonyl and difluorobenzoate groups are often key intermediates in the synthesis of more complex molecules. The review on photosensitive protecting groups discusses the utility of certain chemical groups in synthetic chemistry, indicating the potential for Methyl 5-(chlorosulfonyl)-2,3-difluorobenzoate to serve as an intermediate or a protective group in organic synthesis (Amit et al., 1974).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a pharmaceutical, it would interact with biological systems in a specific way to exert its effect .

Safety and Hazards

Compounds containing sulfonyl chloride groups can be hazardous. They are typically corrosive and can cause burns and eye damage. They may also be harmful if inhaled .

properties

IUPAC Name

methyl 5-chlorosulfonyl-2,3-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O4S/c1-15-8(12)5-2-4(16(9,13)14)3-6(10)7(5)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMVYZJBPPMTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)S(=O)(=O)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.